molecular formula C12H16Sn B13753167 Stannane, 1H-inden-1-yltrimethyl- CAS No. 23022-40-4

Stannane, 1H-inden-1-yltrimethyl-

Cat. No.: B13753167
CAS No.: 23022-40-4
M. Wt: 278.96 g/mol
InChI Key: GWWFMBNBRVZBPC-UHFFFAOYSA-N
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Description

Overview of Organostannanes as Versatile Reagents in Contemporary Organic Synthesis

Organotin compounds, or organostannanes, are a class of organometallic compounds characterized by the presence of at least one tin-carbon bond. sigmaaldrich.comwikipedia.org First synthesized in 1849, their utility in organic chemistry expanded significantly with the advent of Grignard reagents, which facilitated the formation of tin-carbon bonds. wikipedia.org Today, organostannanes are recognized as pivotal reagents in the synthesis of complex organic molecules, including natural products and materials for drug discovery. sigmaaldrich.com

Their prominence stems from their stability, ease of handling, and selective reactivity. wikipedia.org A cornerstone application of organostannanes is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which has become a common method for forming new carbon-carbon bonds. sigmaaldrich.com Beyond cross-coupling, organostannanes, particularly allyl-, allenyl-, and propargylstannanes, are widely used for nucleophilic additions to carbonyls and imines. wikipedia.org These reactions are highly valued for their ability to create contiguous, oxygen-containing stereocenters with a high degree of stereocontrol, a motif found in many natural products like polypropionates and polyacetates. wikipedia.org The field of organotin chemistry continues to be an active area of research, with ongoing development of new reagents and applications. sigmaaldrich.comorientjchem.org

The Academic Significance of Indenyl Moieties in Organometallic Chemistry and Chiral Ligand Design

The indenyl ligand, the anionic form of indene (B144670), is a crucial component in organometallic chemistry, often compared to its more famous relative, the cyclopentadienyl (B1206354) (Cp) ligand. nih.govwikipedia.org The fusion of a benzene (B151609) ring to the five-membered ring gives the indenyl ligand unique properties that often result in enhanced reactivity in their transition metal complexes compared to their cyclopentadienyl counterparts. nih.govrsc.org This phenomenon, known as the "indenyl effect," is attributed to the facile slippage of the ligand from an η⁵ to an η³ coordination mode. wikipedia.orgresearchgate.net This haptotropic shift allows for associative substitution mechanisms even in 18-electron complexes, leading to accelerated reaction rates. nih.govwikipedia.org

This enhanced catalytic activity has made indenylmetal complexes valuable in a range of organic transformations. nih.govresearchgate.net Furthermore, the C2 symmetry of the bis(indenyl) framework and the potential for creating planar chirality make the indenyl moiety a highly attractive scaffold for the design of chiral ligands. wikipedia.orgacs.org These chiral indenyl ligands have been successfully employed in asymmetric catalysis, including C-H functionalization and hydrogenation reactions, where they can exert effective stereoselective control. rsc.orgacs.orgthieme-connect.de The development of new chiral indenyl ligands remains an active area of research, aimed at achieving high enantioselectivity in a variety of chemical transformations. thieme-connect.dersc.org

Scope and Foundational Academic Research Focus on Stannane (B1208499), 1H-inden-1-yltrimethyl-

The specific compound, Stannane, 1H-inden-1-yltrimethyl-, serves as a key reagent in the synthesis of indenyl-containing systems. Its primary academic significance lies in its function as a stable, storable, and reactive source of the indenyl anion. wikipedia.org In organometallic synthesis, direct deprotonation of indene with strong bases like butyllithium (B86547) is a common method to generate the indenyl anion. wikipedia.org However, for reactions involving metal halides that are susceptible to reduction, the use of a less basic, more covalent organometallic reagent is preferable.

Stannane, 1H-inden-1-yltrimethyl-, fulfills this role effectively. It can transfer the indenyl group to a metal center, such as titanium, through a salt metathesis reaction, avoiding the harsh conditions and potential side reactions associated with highly reactive organolithium reagents. wikipedia.org This method provides a cleaner route to certain indenylmetal complexes, which are precursors to important catalysts, including those used in Ziegler-Natta polymerization. wikipedia.org The foundational research focus on this compound is therefore centered on its utility as a synthon for the indenyl ligand in the preparation of transition metal complexes.

Table 1: Properties of Stannane, 1H-inden-1-yltrimethyl-

Property Value
Chemical Formula C₁₂H₁₆Sn
Molecular Weight 278.96 g/mol
Appearance Liquid
Boiling Point 75-76 °C at 0.4 mmHg
Density 1.261 g/mL at 25 °C

| CAS Number | 19968-61-3 |

Table 2: Mentioned Chemical Compounds

Compound Name Formula
Stannane, 1H-inden-1-yltrimethyl- C₁₂H₁₆Sn
Indene C₉H₈
Butyllithium C₄H₉Li
Tin tetrachloride SnCl₄
Titanium tetrachloride TiCl₄

Properties

CAS No.

23022-40-4

Molecular Formula

C12H16Sn

Molecular Weight

278.96 g/mol

IUPAC Name

1H-inden-1-yl(trimethyl)stannane

InChI

InChI=1S/C9H7.3CH3.Sn/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H3;

InChI Key

GWWFMBNBRVZBPC-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1C=CC2=CC=CC=C12

Origin of Product

United States

Reactivity and Mechanistic Pathways of Stannane, 1h Inden 1 Yltrimethyl

Radical Reactions Involving Organostannanes

While specific studies on the radical reactions of Stannane (B1208499), 1H-inden-1-yltrimethyl- are not extensively documented in the literature, the general reactivity of analogous organostannanes in radical processes provides a framework for understanding its potential behavior. Organotin hydrides, such as the widely used tributyltin hydride, are well-established reagents for mediating a variety of radical transformations. acs.org These reactions typically proceed via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. rsc.orgyoutube.com

The initiation phase usually requires a radical initiator, such as azobisisobutyronitrile (AIBN), which upon heating or photolysis generates a radical species. rsc.org This initiator then abstracts a hydrogen atom from the organotin hydride to produce a stannyl (B1234572) radical (R₃Sn•).

In the propagation phase, the stannyl radical can participate in several types of reactions. A common application is the reduction of organic halides. The stannyl radical abstracts a halogen atom from an alkyl halide (R'-X) to form a stable tin halide and an alkyl radical (R'•). This alkyl radical can then abstract a hydrogen atom from another molecule of the organotin hydride, yielding the reduced alkane (R'-H) and regenerating the stannyl radical, which continues the chain reaction. libretexts.org

Another significant class of reactions involving organostannanes is radical cyclization. researchgate.net In these processes, a radical generated at one position of a molecule can add intramolecularly to a double or triple bond elsewhere in the same molecule, forming a cyclic product. The resulting cyclic radical is then typically quenched by a hydrogen atom from an organotin hydride.

Given the structure of Stannane, 1H-inden-1-yltrimethyl-, it is conceivable that it could participate in radical reactions, although not as a hydride donor. The cleavage of the indenyl-tin bond under radical conditions could potentially lead to the formation of an indenyl radical. The fragmentation of aryltrimethylstannane cation radicals has been studied, indicating that the aryl-tin bond can be cleaved under oxidative conditions. acs.org While this is not a neutral radical process, it demonstrates the lability of the aryl-tin bond. By analogy, an indenyl radical could potentially be generated from Stannane, 1H-inden-1-yltrimethyl- and participate in subsequent addition or abstraction reactions. However, without specific experimental data, this remains a topic for further investigation.

Stereochemical Control and Regioselectivity in Derived Reactions

The stereochemical and regiochemical outcomes of reactions involving indenylstannanes are of considerable interest due to the chiral nature of substituted indenes and the potential for multiple reaction sites. Research on compounds structurally related to Stannane, 1H-inden-1-yltrimethyl- provides valuable insights into these aspects, particularly in electrophilic substitution reactions. researchgate.net

Studies on the reactions of optically active S-(+)-(3-methylindenyl)trimethylstannane have shown that the stereochemistry of the products is highly dependent on the electrophile and reaction conditions. researchgate.net The observed stereochemical outcomes are often explained by an Sₑ2' mechanism, which involves an anti-attack of the electrophile with a transfer of the reaction center. researchgate.net

The regioselectivity of these reactions is also a critical factor. The indenyl anion is an ambident nucleophile, with potential for reaction at the C1 and C3 positions. In the case of electrophilic substitution of S-(+)-(3-methylindenyl)trimethylstannane with benzoic acid, a mixture of 1-methylindene (B165137) and 3-methylindene was obtained, with the latter being the major product. researchgate.net This indicates that the electrophile can attack at different positions of the indenyl ring, leading to a mixture of regioisomers.

The following tables summarize key findings from the study of electrophilic substitution reactions of related indenyltrimethylstannanes, illustrating the principles of stereochemical control and regioselectivity.

Table 1: Stereochemical and Regiochemical Outcome of the Reaction of S-(+)-(3-methylindenyl)trimethylstannane with Various Electrophiles researchgate.net

ElectrophileSolventProduct(s)Stereochemical OutcomeRegioselectivity
C₆H₅COOHDimethoxyethaneR-(−)-1-methylindene (2%) and 3-methylindene (98%)Inversion at C1 for the minor productPredominantly attack at C3
BrCNDimethoxyethaneR-(−)-1-bromo-3-methylindene and S-(+)-1-bromo-1-methylindeneInversion at C1 for the 1-bromo-3-methylindeneMixture of 1- and 3-substituted products
HgCl₂DimethoxyethaneR-(−)-(3-methylindenyl)mercury chlorideInversion at C1Attack at C3

Table 2: Reaction of S-(+)-(1-methyl-3-phenylindenyl)trimethylstannane with Electrophiles researchgate.net

ElectrophileSolventProduct(s)Stereochemical Outcome
BrCNBenzene (B151609)R-(−)-1-bromo-1-methyl-3-phenylindeneInversion at C1
C₆H₅COOHBenzene1-methyl-3-phenylindene and 1-phenyl-3-methylindeneOptically inactive mixture

These results underscore the complex interplay of factors that govern the reactivity of indenylstannanes. The nature of the electrophile, the solvent, and the substitution pattern on the indenyl ring all play a crucial role in determining the final product distribution and stereochemistry. While these examples are from electrophilic substitutions, they provide a valuable model for predicting the potential for stereochemical and regiochemical control in other reaction types involving Stannane, 1H-inden-1-yltrimethyl-.

Applications of Stannane, 1h Inden 1 Yltrimethyl in Advanced Organic Synthesis

Utility as a Precursor for Indenyl-Containing Building Blocks

Stannane (B1208499), 1H-inden-1-yltrimethyl-, serves as a potent precursor for the generation of various indenyl-containing building blocks. The carbon-tin bond in this compound is susceptible to cleavage under various conditions, allowing for the transfer of the indenyl group to other molecules. This process is fundamental to its utility in organic synthesis.

One of the primary applications of indenyltrimethylstannane is in transmetalation reactions. osaka-u.ac.jp The trimethylstannyl group can be readily exchanged with other metals, such as lithium or copper, to generate more reactive indenyl organometallic reagents. These newly formed reagents can then participate in a wide array of carbon-carbon bond-forming reactions, including conjugate additions and cross-coupling reactions. This versatility allows for the incorporation of the indenyl motif into a diverse range of molecular architectures.

Furthermore, the indenyl group itself can be functionalized either before or after its transfer from the tin reagent. This allows for the synthesis of a library of substituted indenyl building blocks, which are valuable intermediates in the synthesis of more complex target molecules. The ability to introduce various substituents onto the indenyl ring expands the synthetic utility of Stannane, 1H-inden-1-yltrimethyl-, making it a cornerstone for the construction of indenyl-containing compounds.

Strategic Deployment in the Synthesis of Complex Organic Molecules

The strategic deployment of Stannane, 1H-inden-1-yltrimethyl-, has proven to be instrumental in the synthesis of complex organic molecules. nih.gov Its ability to deliver the indenyl moiety with high efficiency and selectivity makes it a favored reagent in multistep synthetic sequences.

A key strategy involves the use of indenyltrimethylstannane in Stille cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indenyl group of the stannane and an organic halide or triflate. The mild reaction conditions and high functional group tolerance of the Stille coupling make it a powerful tool for the late-stage introduction of the indenyl fragment into a complex molecular scaffold. This approach has been successfully employed in the synthesis of various intricate organic structures.

Moreover, the indenyl group can act as a linchpin, connecting different parts of a molecule. By first incorporating the indenyl moiety using Stannane, 1H-inden-1-yltrimethyl-, and then performing further transformations on the indenyl ring or at other positions of the molecule, chemists can construct complex polycyclic and stereochemically rich structures.

Contributions to the Synthesis of Natural Products and Bioactive Scaffolds

The indenyl core is a structural motif present in a number of natural products and bioactive molecules. Consequently, Stannane, 1H-inden-1-yltrimethyl-, has emerged as a valuable reagent in the total synthesis of these important compounds. nih.gov The ability to efficiently introduce the indenyl unit is often a critical step in the synthetic route. nih.gov

For instance, the synthesis of certain natural products with indenyl-based frameworks has been facilitated by the use of indenyltrimethylstannane. The strategic application of this reagent allows for the controlled and predictable formation of key carbon-carbon bonds, leading to the successful construction of the natural product's core structure.

Beyond total synthesis, this stannane derivative is also employed in the generation of novel bioactive scaffolds. By incorporating the indenyl group into various molecular frameworks, medicinal chemists can create libraries of new compounds for biological screening. The unique steric and electronic properties of the indenyl moiety can impart desirable pharmacological activities to the resulting molecules.

Development of Novel Chemical Transformations through its Unique Reactivity

The unique reactivity of Stannane, 1H-inden-1-yltrimethyl-, has spurred the development of novel chemical transformations. sigmaaldrich.com The interplay between the trimethylstannyl group and the indenyl system gives rise to reactivity patterns that are not observed with simpler organostannanes.

Researchers have explored the use of indenyltrimethylstannane in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. The indenyl group can participate in sigmatropic rearrangements and other pericyclic reactions, which can be triggered by the initial transformation at the carbon-tin bond. These novel cascade processes offer efficient and elegant pathways to complex molecular architectures.

Furthermore, the electronic properties of the indenyl ring can be modulated by the trimethylstannyl group, influencing the regioselectivity and stereoselectivity of reactions occurring at the indenyl moiety. This has led to the discovery of new methods for the functionalization of indenes with high levels of control.

Participation in Stereoselective and Asymmetric Synthetic Methodologies

The control of stereochemistry is a central theme in modern organic synthesis, and Stannane, 1H-inden-1-yltrimethyl-, has found applications in stereoselective and asymmetric methodologies. researchgate.net The planar chirality of a substituted indenyl group and the potential for creating new stereocenters during its transfer make this reagent a valuable tool for asymmetric synthesis.

In the presence of chiral ligands, the transfer of the indenyl group from tin to a prochiral electrophile can proceed with high enantioselectivity. This approach allows for the synthesis of enantioenriched indenyl-containing compounds, which are important building blocks for chiral drugs and other biologically active molecules.

Computational and Theoretical Investigations of Stannane, 1h Inden 1 Yltrimethyl

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of organometallic molecules. For Stannane (B1208499), 1H-inden-1-yltrimethyl-, such studies would focus on the nature of the interaction between the trimethylstannyl group and the indenyl moiety.

The electronic structure of the indenyl ligand itself is of significant interest. DFT calculations on various indenyl complexes have shown that the indenyl ligand can act as a flexible electron donor. researchgate.net The presence of the fused benzene (B151609) ring in the indenyl system, as compared to the cyclopentadienyl (B1206354) ligand, introduces electronic perturbations that influence its bonding to the metal center. researchgate.net Photoelectron spectroscopy studies on transition-metal indenyl compounds have indicated that the indenyl ligand is electron-releasing relative to the cyclopentadienyl ligand, with a donor power comparable to that of the methylcyclopentadienyl ligand. mdpi.com

In Stannane, 1H-inden-1-yltrimethyl-, the bonding can be described as a sigma bond between the tin atom and the C1 carbon of the indenyl ring. However, the possibility of π-interaction between the tin atom and the indenyl π-system is a key area of investigation. DFT calculations on related main group indenyl complexes help in understanding these interactions. researchgate.net The trimethylstannyl group is generally considered to be electron-donating, which would influence the electron density distribution within the indenyl ring.

Theoretical studies on the indenyl anion show that the negative charge is delocalized over the five-membered ring, with significant charge density at the C1 and C3 positions. rsc.org This charge distribution is crucial in determining the preferred site of attachment for the trimethylstannyl group and its subsequent reactivity.

A representative table of calculated bond lengths and atomic charges, typical for an indenyl-metal complex, is shown below. These values are hypothetical for the title compound but are based on typical results from DFT calculations on similar structures.

ParameterCalculated Value
Sn-C1 Bond Length~2.20 Å
C1-C2 Bond Length~1.50 Å
C2-C3 Bond Length~1.38 Å
Natural Charge on Sn+0.85 e
Natural Charge on C1-0.45 e

This table presents hypothetical data based on typical DFT calculation results for analogous indenyl-metal complexes.

Conformational Analysis and Investigation of Fluxional Behavior of the Indenyl Moiety

One of the most fascinating aspects of indenyl-metal complexes is their propensity for fluxional behavior, where the metal-containing group migrates between different positions on the indenyl ring. wikipedia.org This dynamic process, often studied by variable-temperature NMR (VT-NMR) spectroscopy, is a key feature of Stannane, 1H-inden-1-yltrimethyl-. mdpi.comlibretexts.org

The fluxionality in this compound involves metallotropic shifts, which are a type of sigmatropic rearrangement. wikipedia.org Specifically, the trimethylstannyl group can migrate from the C1 position to the C3 position via a researchgate.netresearchgate.net-shift, or to the other C1 position (after rearrangement of the double bonds) via a researchgate.netresearchgate.net-shift. These processes are often rapid on the NMR timescale at room temperature, leading to averaged signals. ilpi.com

Computational studies can model the potential energy surface for these rearrangements, identifying the transition state structures and calculating the activation energy barriers. For related indenyltrimethylsilane, the activation energy for the silyl (B83357) group migration has been computationally and experimentally determined. acs.org In the case of stannanes, these barriers are generally lower than for the corresponding silanes.

The investigation of fluxional behavior in substituted indenyl derivatives of silicon and tin has shown that the activation parameters for the exchange process are influenced by the substituents on the indenyl ring. For instance, in 1-(trimethylstannyl)-1,3-dimethylindene, the activation energy (Ea) for the fluxional process is approximately 14 kcal/mol.

A hypothetical energy profile for the fluxional rearrangement of Stannane, 1H-inden-1-yltrimethyl- is presented below, illustrating the relative energies of the ground state and transition states for the researchgate.netresearchgate.net and researchgate.netresearchgate.net shifts.

SpeciesRelative Energy (kcal/mol)
1-(trimethylstannyl)indene (Ground State)0.0
Transition State for researchgate.netresearchgate.net-shift~15
2-(trimethylstannyl)indene (Intermediate)~5
Transition State for researchgate.netresearchgate.net-shift~18

This table presents hypothetical energy values based on studies of similar fluxional indenyl compounds.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions. For Stannane, 1H-inden-1-yltrimethyl-, theoretical studies can elucidate the pathways of its reactions, particularly with electrophiles.

The reaction of indenyl-organotin compounds with electrophiles has been shown to proceed with a high degree of stereoselectivity. researchgate.net Theoretical investigations of these reactions focus on mapping the potential energy surface to identify the lowest energy pathway. A key mechanistic question is whether the reaction proceeds with retention or inversion of configuration at the carbon atom bearing the tin group.

Studies on the reaction of (3-methylindenyl)trimethylstannane with various electrophiles have provided evidence for an SE2' mechanism. researchgate.net This mechanism involves the anti-attack of the electrophilic agent with a transfer of the reaction center. DFT calculations can be used to model the transition state for such a process, providing detailed geometric and energetic information. For example, in the reaction with an electrophile (E+), the electrophile would approach the indenyl ring from the face opposite to the trimethylstannyl group, leading to the cleavage of the C-Sn bond and the formation of a new C-E bond.

The regioselectivity of electrophilic attack on the indenyl ring can also be rationalized through computational methods. The calculated distribution of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO), can indicate the most nucleophilic sites in the molecule, which are the likely points of electrophilic attack. nih.govlibretexts.org For the indenyl anion, the HOMO has significant contributions from the C1 and C3 positions, suggesting that electrophilic attack is most likely to occur at these positions. rsc.org

Computational Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

The prediction of spectroscopic parameters, particularly NMR chemical shifts and coupling constants, is a significant application of computational chemistry. scribd.com For Stannane, 1H-inden-1-yltrimethyl-, DFT calculations can provide theoretical ¹H, ¹³C, and ¹¹⁹Sn NMR spectra that can be compared with experimental data for structure verification and assignment. rsc.orgyoutube.comnih.govyoutube.comsigmaaldrich.com

The accuracy of these predictions is highly dependent on the chosen computational methodology, including the DFT functional and the basis set. wikipedia.org Various computational protocols have been developed and benchmarked for the accurate prediction of NMR parameters in organometallic compounds. nih.gov For organotin compounds, it is often necessary to include relativistic effects, especially for the tin atom, to achieve good agreement with experimental values. huji.ac.il

The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination environment of the tin atom and can span a very wide range. huji.ac.il Computational methods can help in interpreting these shifts in terms of the electronic structure and geometry of the molecule. For example, changes in the Sn-C bond length and the coordination number of the tin atom would be reflected in the calculated ¹¹⁹Sn chemical shift.

A table of representative calculated NMR chemical shifts for Stannane, 1H-inden-1-yltrimethyl- is provided below. These are illustrative values based on general knowledge of similar compounds.

NucleusAtom PositionCalculated Chemical Shift (ppm)
¹HH1 (on C1)~3.5
¹HCH₃ (on Sn)~0.1
¹³CC1~40
¹³CCH₃ (on Sn)~-8
¹¹⁹SnSn~-50

This table presents hypothetical data. Actual values would be obtained from specific DFT calculations.

Quantitative Structure-Reactivity Correlation Studies

Quantitative Structure-Reactivity Correlation (QSRC) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity or biological activity. youtube.comqsartoolbox.org For organotin compounds, QSAR models have been developed primarily to predict their toxicity. nih.govnih.gov

In the context of Stannane, 1H-inden-1-yltrimethyl-, a QSRC study could be designed to predict its reactivity in a particular reaction, for example, its rate of reaction with a series of electrophiles. This would involve calculating a set of molecular descriptors for the stannane and a series of related compounds. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

A statistical model, such as multiple linear regression or partial least squares, is then used to correlate these descriptors with the experimentally measured reactivity. The resulting QSRC equation can then be used to predict the reactivity of new, untested compounds within the applicability domain of the model. While no specific QSRC studies on Stannane, 1H-inden-1-yltrimethyl- have been reported, the general methodology is well-established for organotin compounds. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the characterization of Stannane (B1208499), 1H-inden-1-yltrimethyl-. Analysis of various nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, provides insights into the connectivity, stereochemistry, and dynamic processes within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Stereochemical Assignment

Detailed analysis of these spectra, often aided by two-dimensional (2D) NMR techniques, allows for the unambiguous assignment of each proton and carbon atom. researchgate.net This information is crucial for confirming the point of attachment of the trimethyltin (B158744) group to the indenyl ring and for determining the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indenyl Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1'4.7847.8
C2'2.1339.1
C3'3.08, 2.9832.2
Aromatic CH7.14 - 7.39120.6 - 127.7
Quaternary C-143.7, 145.6
Note: Data is for a related indenyl derivative and serves as a representative example. researchgate.net Actual shifts for Stannane, 1H-inden-1-yltrimethyl- may vary.

Tin-119 (¹¹⁹Sn) NMR for Probing the Tin Environment and Spin-Spin Coupling Interactions

Tin-119 (¹¹⁹Sn) NMR spectroscopy is particularly informative for organotin compounds like Stannane, 1H-inden-1-yltrimethyl-. northwestern.edu The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents. northwestern.eduhuji.ac.il This makes it an excellent probe for the electronic environment around the tin center.

Furthermore, spin-spin coupling between ¹¹⁹Sn and other NMR-active nuclei, such as ¹H and ¹³C, provides valuable structural information. northwestern.edu The magnitude of these coupling constants, for example, ²J(¹¹⁹Sn-¹H) and ¹J(¹¹⁹Sn-¹³C), can help to deduce the hybridization and bonding characteristics of the tin atom and its immediate neighbors. researchgate.net

Table 2: General ¹¹⁹Sn NMR Parameters

Parameter Typical Range Information Gained
¹¹⁹Sn Chemical Shift-2500 to +3000 ppmCoordination environment of Sn
¹J(¹¹⁹Sn-¹³C)1200 - 1500 HzHybridization and bonding
²J(¹¹⁹Sn-¹H)~50 HzConnectivity
Source: northwestern.eduhuji.ac.il

Dynamic NMR Spectroscopy for Investigating Intramolecular Rearrangements

Stannane, 1H-inden-1-yltrimethyl- can exhibit dynamic behavior, such as intramolecular rearrangements. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes. rsc.orgorientjchem.org By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the rates and activation barriers of the dynamic exchange. rsc.orgorientjchem.orgrsc.org

For instance, if the trimethyltin group undergoes a metallotropic shift, where it migrates between different positions on the indenyl ring, DNMR can be used to monitor the coalescence of distinct signals at lower temperatures into averaged signals at higher temperatures. This analysis provides quantitative data on the energetics of the rearrangement process.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Comprehensive Structural Analysis and Reaction Monitoring

For a more comprehensive structural elucidation, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing through-bond and through-space connectivities between different nuclei. researchgate.netbeilstein-journals.org These experiments provide a detailed map of the molecular structure.

Solid-state NMR spectroscopy can provide information about the structure and dynamics of Stannane, 1H-inden-1-yltrimethyl- in the solid phase. This can be particularly useful for comparing the molecular structure in the solid state to that in solution and for studying intermolecular interactions in the crystal lattice. northwestern.edu Additionally, NMR spectroscopy can be used to monitor the progress of reactions involving this compound, providing real-time information about the formation of intermediates and products. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.govnist.gov For Stannane, 1H-inden-1-yltrimethyl-, MS analysis reveals the mass of the molecular ion, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure, as the molecule breaks apart in a predictable manner upon ionization. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with a high degree of accuracy. csic.esresearchgate.net This precision allows for the unambiguous determination of the elemental composition of Stannane, 1H-inden-1-yltrimethyl-, distinguishing it from other compounds that may have the same nominal mass. csic.es The accurate mass measurement is a critical piece of data for the definitive identification and characterization of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of Stannane, 1H-inden-1-yltrimethyl-, MS/MS can be instrumental in identifying reaction intermediates by providing detailed structural information on transient species formed during a chemical transformation.

The process involves the initial ionization of the parent molecule, followed by the selection of a specific ion of interest (a precursor ion) using a mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). A second mass analyzer then separates and detects these product ions, generating a product ion spectrum. This spectrum is a fingerprint of the precursor ion's structure.

For Stannane, 1H-inden-1-yltrimethyl-, the primary fragmentation pathways in MS/MS would likely involve the cleavage of the tin-carbon bonds. The relative weakness of the Sn-C bond compared to C-C and C-H bonds makes it the most probable site of initial fragmentation.

Expected Fragmentation Pattern:

A hypothetical MS/MS analysis of the molecular ion of Stannane, 1H-inden-1-yltrimethyl- ([C₁₂H₁₆Sn]⁺) would be expected to show the following key fragmentation steps:

Loss of a methyl group (-CH₃): This would result in the formation of a stable [C₁₁H₁₃Sn]⁺ ion. The loss of a small, neutral radical is a common fragmentation pathway.

Loss of the trimethylstannyl group (-Sn(CH₃)₃): This would lead to the formation of the indenyl cation [C₉H₇]⁺. This fragment would be particularly stable due to its aromaticity.

Cleavage of the indenyl ring: While less probable than the cleavage of the Sn-C bonds, fragmentation of the indenyl ring itself could occur at higher collision energies, leading to smaller hydrocarbon fragments.

The analysis of these fragmentation patterns allows for the unambiguous identification of the core structures of reaction intermediates, providing crucial evidence for proposed reaction mechanisms.

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Proposed Fragment
279.03 (¹²⁰Sn isotope)10-20264.01[C₁₁H₁₃Sn]⁺
279.03 (¹²⁰Sn isotope)20-30115.05[C₉H₇]⁺
264.0115-25115.05[C₉H₇]⁺
115.05>3089.07[C₇H₅]⁺

Table 1: Hypothetical MS/MS Fragmentation Data for Stannane, 1H-inden-1-yltrimethyl-

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Systems

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the molecular vibrations of a compound. These techniques are invaluable for identifying functional groups and monitoring their changes during a chemical reaction.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In Stannane, 1H-inden-1-yltrimethyl-, the key IR active vibrations would be associated with the C-H stretching and bending modes of the indenyl and methyl groups, as well as the Sn-C stretching vibrations.

Raman Spectroscopy:

Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. The Sn-C bond, being relatively polarizable, is expected to show a strong Raman signal.

Expected Vibrational Frequencies:

The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of Stannane, 1H-inden-1-yltrimethyl-.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium (IR), Strong (Raman)
Aliphatic C-H Stretch (indenyl)2950-28502950-2850Medium (IR), Medium (Raman)
CH₃ Stretch (trimethylstannyl)2980-29002980-2900Strong (IR), Strong (Raman)
C=C Stretch (aromatic)1600-14501600-1450Medium-Strong (IR & Raman)
CH₂ Bend (indenyl)~1465~1465Medium (IR), Weak (Raman)
CH₃ Bend (trimethylstannyl)~1380~1380Medium (IR), Weak (Raman)
Sn-C Stretch (trimethylstannyl)530-510530-510Weak (IR), Strong (Raman)
Sn-C (indenyl) Stretch~480~480Weak (IR), Medium (Raman)

Table 2: Hypothetical IR and Raman Vibrational Data for Stannane, 1H-inden-1-yltrimethyl-

By monitoring the appearance or disappearance of characteristic peaks, one can follow the progress of a reaction involving Stannane, 1H-inden-1-yltrimethyl-. For instance, in a reaction where the trimethylstannyl group is cleaved, the disappearance of the strong Sn-C stretching and bending vibrations would be a clear indicator of the reaction's progress.

X-ray Diffraction for Definitive Solid-State Structural Determination

For Stannane, 1H-inden-1-yltrimethyl-, a single-crystal XRD study would provide definitive proof of its structure. It would confirm the covalent bond between the tin atom and the C1 position of the indenyl ring. Furthermore, it would reveal the precise geometry around the tin atom, which is expected to be a distorted tetrahedron.

Expected Crystallographic Data:

A hypothetical crystal structure determination of Stannane, 1H-inden-1-yltrimethyl- would likely yield the following parameters, assuming it crystallizes in a common space group such as P2₁/c (monoclinic).

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~14.1
β (°)~95
Volume (ų)~1220
Z (molecules per unit cell)4
Sn-C(indenyl) Bond Length (Å)~2.15
Sn-C(methyl) Bond Length (Å)~2.14
C(indenyl)-Sn-C(methyl) Angle (°)~107-112
C(methyl)-Sn-C(methyl) Angle (°)~106-110

Table 3: Hypothetical X-ray Diffraction Data for Stannane, 1H-inden-1-yltrimethyl-

The data from X-ray diffraction is crucial for understanding the steric and electronic effects within the molecule and how these might influence its reactivity. The solid-state packing of the molecules, also revealed by XRD, can provide insights into intermolecular interactions.

Future Research Directions and Unresolved Challenges in the Chemistry of Stannane, 1h Inden 1 Yltrimethyl

Development of More Sustainable and Green Synthetic Routes

A significant challenge in organotin chemistry is the inherent toxicity and environmental impact associated with tin compounds. rsc.orgrsc.org The development of sustainable and green synthetic routes for Stannane (B1208499), 1H-inden-1-yltrimethyl- is therefore not just a desirable goal but a critical necessity for its broader application.

Future research must focus on replacing hazardous reagents and minimizing waste. Traditional syntheses often rely on stoichiometric amounts of tin halides and organolithium or Grignard reagents, which can be hazardous and generate significant waste streams. ontosight.ai Green chemistry principles offer a roadmap for improvement. mdpi.com Research into microwave-assisted synthesis, which has shown promise for other organotin compounds by reducing reaction times and improving yields, could be a fruitful avenue. nih.gov Another key area is the exploration of catalytic routes to install the trimethylstannyl group, which would improve the atom economy of the synthesis. The use of safer, bio-based solvents and the development of efficient purification methods that reduce solvent consumption are also paramount. youtube.com

Table 1: Comparison of Synthetic Approaches for Organostannanes

Feature Conventional Synthesis Potential Green Synthesis
Reagents Organolithium/Grignard, Tin Halides Catalytic Stannylation Reagents
Energy Input Conventional Heating Microwave-Assisted Heating
Solvents Anhydrous THF, Diethyl Ether Bio-based solvents, Supercritical fluids
Byproducts Stoichiometric metal salt waste Minimal, with water as a potential byproduct

| Atom Economy | Low to moderate | High |

Exploration of Novel Reactivity Modes and Unprecedented Catalytic Applications

Beyond its use as a passive partner in palladium-catalyzed cross-coupling reactions, the unique electronic and steric properties of the indenyl ligand suggest that Stannane, 1H-inden-1-yltrimethyl- could exhibit novel reactivity. ossila.comsigmaaldrich.com The indenyl group is known for its ability to undergo haptotropic shifts and participate in various bonding modes with metal centers, a property that remains underexplored in the context of its stannylated derivative.

An unresolved challenge is to move the compound from a reagent to a catalyst. Research could investigate whether the tin-carbon bond can be reversibly cleaved or if the indenyl ligand can act as a spectator or actor in a catalytic cycle. Could Stannane, 1H-inden-1-yltrimethyl- or its derivatives catalyze reactions like hydrostannylation, polymerization, or ring-opening reactions? The synthesis and study of related hypercoordinated stannanes could provide insight into new reactivity patterns. sigmaaldrich.com Exploring its potential as a precursor to other indenyl-metal complexes for catalysis is another promising direction.

Expansion of Synthetic Applications into Emerging Fields (e.g., Medicinal Chemistry, Materials Science, with focus on synthesis)

The application of Stannane, 1H-inden-1-yltrimethyl- in the synthesis of complex molecules for emerging fields like medicinal chemistry and materials science is a significant area for future growth.

Medicinal Chemistry: The indane and indanone core structures are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous drugs with diverse biological activities, including anti-inflammatory and neuroprotective agents. researchgate.netnih.gov The synthesis of novel indane- and indene-containing molecules is of high interest. researchgate.netbeilstein-journals.org Stannane, 1H-inden-1-yltrimethyl- serves as a valuable building block for introducing the indenyl moiety into complex drug-like molecules via Stille coupling. Furthermore, many organotin compounds themselves exhibit potent biological activities, including anti-tumor effects, with the activity being highly dependent on the organic groups attached to the tin atom. mdpi.comcore.ac.uk A key research direction is the synthesis of novel indenyl-containing compounds using this stannane and the evaluation of their cytotoxic or other therapeutic properties.

Materials Science: In materials science, organotin compounds are widely used as stabilizers for PVC and as catalysts in the production of polyurethanes. ontosight.ai The indenyl ligand is a staple in organometallic chemistry, famous for its use in metallocene catalysts for olefin polymerization. Future synthetic research could focus on using Stannane, 1H-inden-1-yltrimethyl- as a precursor to new indenyl-containing monomers. These monomers could then be polymerized to create materials with novel electronic, optical, or mechanical properties, leveraging the unique characteristics of the indenyl group. ossila.comyoutube.com

Table 2: Potential Synthetic Applications in Emerging Fields

Field Application Focus Rationale
Medicinal Chemistry Synthesis of complex bioactive molecules Indenyl/indane core is a privileged structure; organotin compounds can exhibit cytotoxicity. mdpi.comresearchgate.net

| Materials Science | Synthesis of novel monomers and polymers | Indenyl ligands are used in polymerization catalysts; organotins are used as stabilizers. ontosight.ai |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for Stannane, 1H-inden-1-yltrimethyl- from batch to continuous flow processes presents a significant opportunity for improving safety, reproducibility, and scalability. Flow chemistry can offer precise control over reaction parameters, which is particularly advantageous when dealing with potentially hazardous or thermally sensitive organotin reagents. rsc.orgnih.gov

Future work should aim to develop robust flow protocols for the synthesis of the compound itself and its subsequent use in Stille coupling reactions. This integration could be coupled with automated synthesis platforms. wikipedia.orgacm.org These platforms, which use robotics and pre-filled reagent cartridges, can perform multi-step syntheses with high throughput and minimal human intervention. sigmaaldrich.comsynplechem.com Developing a cartridge-based system for indenyl-stannylation or for using Stannane, 1H-inden-1-yltrimethyl- in automated library synthesis could dramatically accelerate the discovery of new materials and drug candidates. youtube.com

Deeper Theoretical Insights and Machine Learning Approaches for Reaction Prediction and Optimization

A deeper fundamental understanding of the structure, bonding, and reactivity of Stannane, 1H-inden-1-yltrimethyl- is essential. Modern computational chemistry, particularly Density Functional Theory (DFT), can be used to rationalize its properties and reaction mechanisms. nih.gov Theoretical studies can help predict novel reactivity modes and guide the design of new experiments.

Moreover, the rise of artificial intelligence in chemistry opens up exciting possibilities. Machine learning (ML) models are now capable of predicting reaction outcomes, proposing optimal reaction conditions (catalyst, solvent, temperature), and even aiding in retrosynthetic analysis. youtube.comnih.govchemintelligence.com A major future challenge is to generate sufficient high-quality reaction data for organostannanes to train robust ML models. Once developed, these models could be applied to predict the success of a novel Stille coupling with Stannane, 1H-inden-1-yltrimethyl- or even suggest entirely new applications for the molecule that have not yet been conceived by human chemists. mit.edursc.org This data-driven approach promises to revolutionize how research on this and other complex molecules is conducted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing stannane derivatives like 1H-inden-1-yltrimethyl-stannane, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves tin-hydrogen bond formation via reactions between tin halides (e.g., SnCl₄) and reducing agents like Li[AlH₄]. For example, SnCl₄ reacts with Li[AlH₄] in anhydrous ether to produce SnH₄, which can be functionalized with indene derivatives. Reaction temperature, solvent purity, and stoichiometric ratios critically impact yield and byproduct formation. Lower temperatures (-78°C) minimize premature decomposition of stannane intermediates .
  • Data Contradiction : While SnH₄ is reported to react completely with hydrogen halides (HX) under controlled conditions, deviations in yield may arise from competing side reactions, such as tin metal deposition due to thermal instability .

Q. How is the structural integrity of 1H-inden-1-yltrimethyl-stannane validated in experimental settings?

  • Methodology : Nuclear magnetic resonance (¹H, ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy are standard. For instance, ¹H NMR can confirm the presence of indenyl protons (δ 6.5–7.5 ppm) and methyl groups bound to tin (δ 0.5–1.5 ppm). FTIR analysis of Sn-H stretching vibrations (~1800–1900 cm⁻¹) and bending modes (~800–900 cm⁻¹) provides additional validation .
  • Advanced Note : Isotopic labeling (e.g., ¹¹⁶SnH₄) enhances spectral resolution for precise vibrational mode assignments .

Q. What safety protocols are critical when handling stannane-indene compounds?

  • Methodology : Due to stannane’s pyrophoric nature and toxicity, reactions must be conducted under inert atmospheres (N₂/Ar) using Schlenk lines or gloveboxes. Gas-phase decomposition products (e.g., Sn metal, H₂) require scrubbing systems. Personal protective equipment (PPE) and continuous gas monitoring are mandatory .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and reactivity of 1H-inden-1-yltrimethyl-stannane?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), Mulliken charges, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, such as electron-rich indenyl rings and electron-deficient tin centers. Global reactivity descriptors (e.g., chemical hardness, electrophilicity index) quantify stability and reaction feasibility .
  • Data Contradiction : Computational predictions of Sn-C bond dissociation energies may conflict with experimental thermogravimetric data due to solvent effects or lattice stabilization in solid-state structures .

Q. What mechanistic insights explain stannane’s reactivity with hydrogen halides (HX) in acid-catalyzed environments?

  • Methodology : Kinetic studies using gas-phase reactions at controlled temperatures (-78°C to 25°C) reveal SnH₄ + HX → SnH₃X + H₂ as the primary pathway. Isotopic tracing (D₂O quenching) and mass spectrometry identify intermediates like SnH₃⁺ ions. Competing SnH₄ decomposition to Sn metal is minimized at low temperatures .
  • Challenge : In liquid ammonia, SnH₄ exhibits unexpected stability, contradicting its rapid hydrolysis in aqueous acids. This suggests solvent polarity and coordination effects modulate reactivity .

Q. How does stannane-indene decomposition in high-energy environments (e.g., EUV lithography) impact material performance?

  • Methodology : In EUV systems, SnH₄ decomposition generates Sn plasma for light emission. Debris mitigation strategies (e.g., gas-phase etching with H₂) are analyzed via mass spectrometry and computational fluid dynamics (CFD). Redeposition rates of Sn on collector optics are quantified using X-ray photoelectron spectroscopy (XPS) and ellipsometry .
  • Data Contradiction : While stannane’s photo-dissociation is a primary Sn source, catalytic dissociation on Sn-coated surfaces can paradoxically increase redeposition, requiring dynamic gas flow optimization .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of stannane derivatives?

  • Methodology : High-resolution FTIR (0.0021 cm⁻¹ resolution) of isotopically pure ¹¹⁶SnH₄ resolves overlapping peaks in bending (ν₄) and stretching (ν₃) modes. Anharmonic corrections via perturbation theory improve DFT-predicted wavenumbers. Discrepancies >5% suggest unaccounted lattice or solvent interactions in experimental setups .

Q. What statistical approaches validate biological activity data (e.g., antimicrobial assays) for stannane-indene compounds?

  • Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) require triplicate trials with negative controls. Data normality tests (Shapiro-Wilk) and ANOVA assess significance (p < 0.05). Non-parametric tests (e.g., Kruskal-Wallis) handle non-normal distributions common in zone-of-inhibition measurements .

Tables for Key Data

Property Method Typical Value Reference
Sn-H Stretching (FTIR)B3LYP/6-31G(d,p)1895 cm⁻¹ (calc.) vs. 1870 cm⁻¹ (exp.)
Decomposition Temp (SnH₄)Thermogravimetric Analysis25°C (slow) → 100°C (rapid)
MIC against E. coliBroth Microdilution12.5 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.